molecular formula C14H12O2 B12582578 4-Hydroxy-4-(3-phenylprop-2-yn-1-yl)cyclopent-2-en-1-one CAS No. 461045-39-6

4-Hydroxy-4-(3-phenylprop-2-yn-1-yl)cyclopent-2-en-1-one

Cat. No.: B12582578
CAS No.: 461045-39-6
M. Wt: 212.24 g/mol
InChI Key: RIPCFRFFBGGKJH-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(3-phenylprop-2-yn-1-yl)cyclopent-2-en-1-one is an organic compound with the molecular formula C14H12O2 This compound features a cyclopentenone ring substituted with a hydroxy group and a phenylpropynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(3-phenylprop-2-yn-1-yl)cyclopent-2-en-1-one typically involves multi-step reactions. One common method is through the cyclization of appropriate precursors, such as propargylic alcohols and cyclopentenones. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(3-phenylprop-2-yn-1-yl)cyclopent-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction could produce a diol .

Scientific Research Applications

4-Hydroxy-4-(3-phenylprop-2-yn-1-yl)cyclopent-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Hydroxy-4-(3-phenylprop-2-yn-1-yl)cyclopent-2-en-1-one exerts its effects involves its interaction with specific molecular targets. The hydroxy and phenylpropynyl groups allow it to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting or modifying their activity. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one
  • 3-Phenyl-2-propyn-1-ol
  • 1-Phenyl-2-propyn-1-ol

Uniqueness

4-Hydroxy-4-(3-phenylprop-2-yn-1-yl)cyclopent-2-en-1-one is unique due to its specific substitution pattern on the cyclopentenone ring. This gives it distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

461045-39-6

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

4-hydroxy-4-(3-phenylprop-2-ynyl)cyclopent-2-en-1-one

InChI

InChI=1S/C14H12O2/c15-13-8-10-14(16,11-13)9-4-7-12-5-2-1-3-6-12/h1-3,5-6,8,10,16H,9,11H2

InChI Key

RIPCFRFFBGGKJH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C=CC1(CC#CC2=CC=CC=C2)O

Origin of Product

United States

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